molecular formula C17H21NO3 B5695428 (2,3-dimethoxybenzyl)(2-methoxy-5-methylphenyl)amine

(2,3-dimethoxybenzyl)(2-methoxy-5-methylphenyl)amine

Cat. No. B5695428
M. Wt: 287.35 g/mol
InChI Key: LFLKZNKGJNABER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-dimethoxybenzyl)(2-methoxy-5-methylphenyl)amine, also known as DMMDA-2, is a psychoactive drug that belongs to the phenethylamine family. It is a derivative of the more well-known drug, Mescaline. DMMDA-2 has been studied for its potential use in scientific research due to its unique properties and effects.

Mechanism of Action

(2,3-dimethoxybenzyl)(2-methoxy-5-methylphenyl)amine works by binding to the serotonin 2A receptor and activating it. This leads to a cascade of intracellular signaling events that ultimately result in changes in neuronal activity and neurotransmitter release. The exact mechanism of action of (2,3-dimethoxybenzyl)(2-methoxy-5-methylphenyl)amine is still not fully understood and requires further research.
Biochemical and Physiological Effects:
(2,3-dimethoxybenzyl)(2-methoxy-5-methylphenyl)amine has been shown to produce a range of biochemical and physiological effects. These include changes in mood, perception, and cognition. It has also been shown to increase the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. These effects are thought to be mediated by the activation of the serotonin 2A receptor.

Advantages and Limitations for Lab Experiments

The advantages of using (2,3-dimethoxybenzyl)(2-methoxy-5-methylphenyl)amine in lab experiments include its high affinity for the serotonin 2A receptor, its ability to produce a range of physiological and biochemical effects, and its potential use in the study of various neurological conditions. However, the limitations of using (2,3-dimethoxybenzyl)(2-methoxy-5-methylphenyl)amine include its potential for abuse and the need for careful handling and storage due to its psychoactive properties.

Future Directions

There are several future directions for the study of (2,3-dimethoxybenzyl)(2-methoxy-5-methylphenyl)amine. These include further research into its mechanism of action, its potential use in the treatment of various neurological conditions, and the development of new derivatives with improved pharmacological properties. Additionally, the use of (2,3-dimethoxybenzyl)(2-methoxy-5-methylphenyl)amine in combination with other drugs or therapies may also be explored.

Synthesis Methods

(2,3-dimethoxybenzyl)(2-methoxy-5-methylphenyl)amine can be synthesized through a process known as reductive amination. This involves the reaction of 2,3-dimethoxybenzaldehyde with 2-methoxy-5-methylphenylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is purified through various methods such as recrystallization and column chromatography.

Scientific Research Applications

(2,3-dimethoxybenzyl)(2-methoxy-5-methylphenyl)amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes (2,3-dimethoxybenzyl)(2-methoxy-5-methylphenyl)amine a valuable tool for studying the role of this receptor in various physiological and pathological conditions.

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-methoxy-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-12-8-9-15(19-2)14(10-12)18-11-13-6-5-7-16(20-3)17(13)21-4/h5-10,18H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLKZNKGJNABER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethoxybenzyl)(2-methoxy-5-methylphenyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.